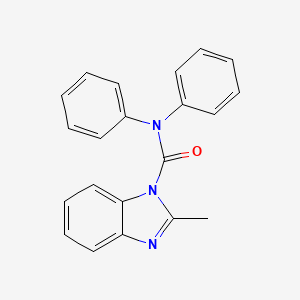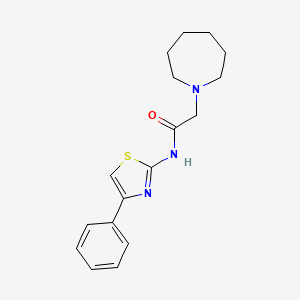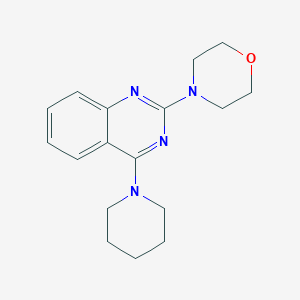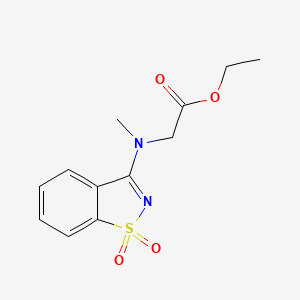![molecular formula C18H25NO4 B5818001 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane, also known as TMA-2, is a psychoactive drug that belongs to the family of hallucinogens. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a structural analog of mescaline, a naturally occurring hallucinogen found in several cactus species. TMA-2 has gained attention in recent years due to its potential therapeutic applications and research in its mechanism of action.
Mécanisme D'action
The exact mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is not fully understood, but it is believed to act on the serotonin receptors in the brain. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane also has affinity for other serotonin receptors such as 5-HT2C and 5-HT7. The activation of these receptors by 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane leads to an increase in serotonin levels in the brain, which can result in altered perception and mood.
Biochemical and Physiological Effects:
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been shown to have several biochemical and physiological effects. Studies have shown that 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can increase heart rate, blood pressure, and body temperature. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can also cause pupil dilation and altered perception of time. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been shown to have a longer duration of action compared to other hallucinogens such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has several advantages and limitations when used in lab experiments. One of the advantages of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is its potency, which allows for smaller doses to be used in experiments. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane also has a longer duration of action, which can be useful in studying the long-term effects of hallucinogens. However, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane. One area of research is the development of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane on the brain and behavior. Additionally, research on the mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane can provide insights into the regulation of mood and perception in the brain. Overall, research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has the potential to contribute to the development of new treatments for mental health disorders.
Méthodes De Synthèse
The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane involves the reaction of 3,4,5-trimethoxyphenylacetic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane, which can be purified using various chromatographic techniques. The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane is its use in the treatment of depression and anxiety disorders. Studies have shown that 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has a positive effect on mood and can reduce symptoms of depression and anxiety. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane has also shown potential in the treatment of addiction and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-15-12-14(13-16(22-2)18(15)23-3)8-9-17(20)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKBGAWBBVLST-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28598-08-5 |
Source


|
| Record name | Cinoctramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)


![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)



![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
